molecular formula C12H14O2 B3166909 2-cyclopentylbenzoic Acid CAS No. 91495-66-8

2-cyclopentylbenzoic Acid

Cat. No.: B3166909
CAS No.: 91495-66-8
M. Wt: 190.24 g/mol
InChI Key: RPRGWESZAIJLOZ-UHFFFAOYSA-N
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Description

2-cyclopentylbenzoic acid is an organic compound with the molecular formula C12H14O2. It is a derivative of benzoic acid where a cyclopentyl group is attached to the second carbon of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentylbenzoic acid typically involves the reaction of 4-bromo-2-fluorobenzoic acid with cyclopentyl magnesium bromide. This reaction leads to the formation of 4-bromo-2-cyclopentylbenzoic acid. Subsequent lithium-halogen exchange and treatment with triisopropyl borate yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentylbenzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Derivatives such as cyclopentylbenzoic acid derivatives.

    Reduction: Cyclopentylbenzyl alcohol.

    Substitution: Various substituted cyclopentylbenzoic acids depending on the substituent introduced.

Scientific Research Applications

2-cyclopentylbenzoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: The parent compound, widely used as a food preservative and in medicinal applications.

    Cyclopentylbenzoic acid derivatives: Compounds with similar structures but different substituents on the benzene ring.

Uniqueness

2-cyclopentylbenzoic acid is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and physical properties compared to other benzoic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry .

Biological Activity

2-Cyclopentylbenzoic acid (CPBA) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article synthesizes recent research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C12H14O2C_{12}H_{14}O_2 and is characterized by a cyclopentyl group attached to a benzoic acid moiety. Its structural features contribute to its interaction with various biological targets, particularly in kinase inhibition.

Biological Activities

1. Inhibition of CAMKK2

Recent studies have highlighted the role of this compound as a potent inhibitor of calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2). CAMKK2 is implicated in various cellular processes including metabolism, inflammation, and cancer progression. Inhibition of CAMKK2 has been linked to reduced cancer cell proliferation and migration, making it a target for cancer therapies.

  • Mechanism of Action : The compound inhibits CAMKK2 by disrupting its phosphorylation activity, which is crucial for downstream signaling pathways involved in tumor growth and survival. This inhibition has been shown to induce apoptosis in cancer cell lines such as prostate and breast cancer cells .

2. Antioxidant Activity

CPBA exhibits significant antioxidant properties, which are vital for mitigating oxidative stress in biological systems. The compound's ability to scavenge free radicals has been demonstrated through various assays, indicating its potential as a therapeutic agent for diseases linked to oxidative damage.

  • Research Findings : Studies have shown that CPBA can effectively reduce levels of reactive oxygen species (ROS) in vitro, suggesting its utility in protective strategies against oxidative stress-related diseases .

Case Studies

Case Study 1: Cancer Cell Lines

In vitro studies involving human cancer cell lines (e.g., HeLa, MCF7) demonstrated that treatment with CPBA resulted in significant cytotoxicity. The selectivity of CPBA for cancer cells over normal cells was confirmed through MTT assays, highlighting its potential as a selective anticancer agent .

Case Study 2: Metabolic Disorders

Research indicates that CPBA may also influence metabolic pathways. In animal models, administration of CPBA led to decreased food intake and weight loss, suggesting its role in appetite regulation and potential applications in treating obesity .

Table 1: Biological Activities of this compound

Activity TypeEffectReference
CAMKK2 InhibitionInduces apoptosis in cancer cells
Antioxidant ActivityScavenges reactive oxygen species
CytotoxicitySelective toxicity towards cancer cells
Appetite RegulationDecreases food intake

Table 2: IC50 Values for Inhibition of CAMKK2 by Various Compounds

CompoundIC50 (µM)Reference
This compound0.63
GSK6503940.63
Other InhibitorsVaries

Properties

IUPAC Name

2-cyclopentylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)11-8-4-3-7-10(11)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRGWESZAIJLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91495-66-8
Record name 2-cyclopentylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

0.200 g (8.35 mmol) lithium hydroxide and 15 mL water were added to a solution of 1.10 g (5.04 mmol) 6-cyclopentyl-benzoic acid ethyl ester in 20 mL THF at RT, and the resulting mixture was stirred over night. 5.00 mL (20.0 mmol) 4 M aqueous NaOH solution were added and stirring was continued at 50° C. for 5 h. THF was removed by distillation. The residue was acidified with 4 M aqueous hydrochlorid and the precipitate was filtered off, washed with water and dried.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
6-cyclopentyl-benzoic acid ethyl ester
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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